

# AG 555: A Comparative Guide to its Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of **AG 555**, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). While comprehensive kinase profiling data for **AG 555** is limited in the public domain, this document summarizes the available information and compares it against other well-characterized EGFR inhibitors.

## **Kinase Selectivity Profile**

AG 555 is a tyrphostin derivative that demonstrates potent inhibition of EGFR.[1][2] Available data indicates a degree of selectivity for EGFR over some other kinases. However, it is also known to inhibit other kinases, such as Cyclin-dependent kinase 2 (Cdk2).[3] A direct comparison with broader kinase panel data for other EGFR inhibitors highlights the need for more extensive profiling of AG 555 to fully understand its off-target effects.

Table 1: Comparative Kinase Inhibition Profile (IC50 values)



Kinase Target	AG 555	Gefitinib	Erlotinib	Lapatinib	Osimertinib
EGFR	0.7 μM[1][2]	26 - 57 nM[4]	2 nM[5]	10.8 nM[6]	11.44 - 12.92 nM (mutant), 493.8 nM (wild-type)[7]
ErbB2 (HER2)	35 μM[1]	-	-	9.2 nM[6]	-
Insulin Receptor	>140-fold selective vs EGFR	-	-	-	-
Cdk2	Blocks activation[3]	>10 μM	>10 μM	>10 μM	-
c-Src	-	-	>2 μM	>10 μM	-
c-Raf	-	-	-	>10 μM	-
MEK	-	-	-	>10 μM	-
ERK	-	-	-	>10 μM	-
c-Fms	-	-	-	>10 μM	-
CDK1	-	-	-	>10 μM	-
p38	-	-	-	>10 μM	-
Tie-2	-	-	-	>10 μM	-
VEGFR2	-	-	-	>10 μM	-

Note: A hyphen (-) indicates that data was not readily available in the searched sources. The selectivity of **AG 555** is highlighted by its significantly higher IC50 value for ErbB2 compared to EGFR.

## **Experimental Protocols**



The following is a generalized protocol for a biochemical kinase assay to determine the IC50 values of an inhibitor like **AG 555** against a specific kinase, such as EGFR. This protocol is based on commonly used methods in the field.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase activity (IC50).

#### Materials:

- Purified recombinant kinase (e.g., EGFR)
- Kinase-specific substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test inhibitor (e.g., AG 555) dissolved in a suitable solvent (e.g., DMSO)
- Detection reagent (e.g., ADP-Glo<sup>™</sup>, LanthaScreen<sup>™</sup>, or radioactive [y-<sup>32</sup>P]ATP)
- Microplates (e.g., 96-well or 384-well)
- Plate reader or scintillation counter compatible with the detection reagent

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be 100  $\mu$ M, with 10-fold serial dilutions.
- Reaction Setup:
  - Add the kinase and its specific substrate to the wells of the microplate.
  - Add the different concentrations of the test inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control).



- Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction: Start the kinase reaction by adding a solution of ATP to each
  well. The concentration of ATP should ideally be at or near the Km value for the specific
  kinase to ensure competitive inhibition can be accurately measured.
- Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
  - Radiometric Assay: If using [γ-<sup>32</sup>P]ATP, the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing), and the radioactivity is quantified using a scintillation counter.
  - Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. A reagent is added to deplete the remaining ATP, and then a second reagent converts the ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the kinase activity.
  - Fluorescence-based Assay (e.g., LanthaScreen™): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a fluorescently labeled antibody that binds to the phosphorylated substrate, leading to a FRET signal.

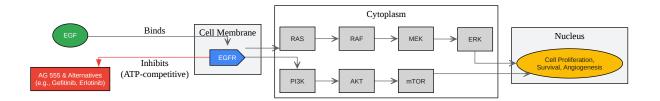
#### • Data Analysis:

- Plot the kinase activity (e.g., luminescence, fluorescence, or radioactivity counts) against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

## **Visualizations**



#### Signaling Pathway Diagram

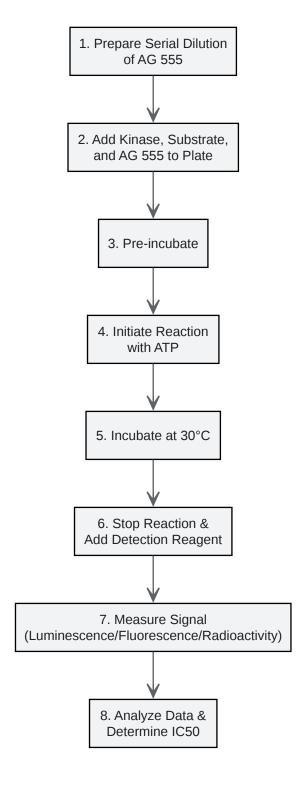


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Caption: EGFR signaling pathway and the point of inhibition by AG 555 and other EGFR TKIs.

**Experimental Workflow Diagram** 





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Caption: General workflow for determining the IC50 of a kinase inhibitor.



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